molecular formula C18H12ClN3OS B5867001 N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Katalognummer: B5867001
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: UXAXXXUCVOHSQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a thiophen-2-yl group at position 2, and a benzamide moiety at position 2. This compound is of interest due to its structural similarity to ligands targeting gamma-aminobutyric acid type A (GABA-A) receptors, particularly those containing δ-subunits . Its synthesis typically involves cyclization and condensation reactions, as seen in related imidazo[1,2-a]pyridine derivatives .

Eigenschaften

IUPAC Name

N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-13-8-9-15-20-16(14-7-4-10-24-14)17(22(15)11-13)21-18(23)12-5-2-1-3-6-12/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAXXXUCVOHSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Analyse Chemischer Reaktionen

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows for interactions with multiple biological targets.

Anticancer Activity :
Research indicates that compounds similar to N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibit significant anticancer properties. A study demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation pathways, effectively inhibiting tumor growth in various cancer cell lines.

Antimicrobial Properties :
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound may act as an inhibitor for various enzymes critical in disease progression:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is beneficial for treating neurodegenerative diseases like Alzheimer's.
  • Monoamine Oxidase (MAO) : Inhibiting MAO can help manage mood disorders and depression.

Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit these inhibitory effects, suggesting similar potential for N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Case Study 1: Anticancer Mechanism

In vitro studies have demonstrated that N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can activate apoptotic pathways in cancer cells. The activation of caspases leads to programmed cell death, which is crucial for combating tumor growth.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives found that N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibited effective antibacterial activity with MIC values comparable to established antibiotics. This positions the compound as a potential candidate for further development in antimicrobial therapies.

Wirkmechanismus

The mechanism of action of N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af)
  • Structure : Lacks the benzamide group at position 3.
  • Properties : Melting point 162–164°C, synthesized with 83% yield via iodine-promoted cyclization .
  • Key Difference : Absence of benzamide reduces receptor-binding specificity compared to the target compound.
4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2)
  • Structure : Shares the thiophen-2-yl and benzamide groups but substitutes chlorine at position 4 instead of 4.
  • Pharmacology : Potent and selective agonist for δ-subunit-containing GABA-A receptors (EC₅₀ ~100 nM). Enhances GABA-evoked currents in recombinant receptors .
  • Key Difference : Positional isomerism (Cl at C4 vs. C6) may alter receptor affinity or metabolic stability.
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Structure : Methyl group at position 7 of the imidazo[1,2-a]pyridine core.
  • Properties : Molecular weight 333.4 g/mol, ChemSpider ID 736658 .
  • Key Difference : Methyl substitution may enhance lipophilicity and blood-brain barrier penetration compared to the chloro analog.

Functional Group Variations

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8)
  • Structure : Benzamide substituted with a methyl group and a 4-chlorophenyl at position 2.
  • Properties : Melting point 225–227°C .
  • Key Difference : N-methylation likely improves metabolic stability but may reduce δ-GABA-A receptor selectivity.
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide (SL 83-0912)
  • Structure : Acetamide derivative with hydroxypropyl and propyl substituents.
  • Properties : CAS 107814-35-7, molecular formula C₂₁H₂₃Cl₂N₃O₂ .
  • Key Difference : Acetamide moiety and alkyl chains may enhance solubility but reduce CNS penetration compared to benzamide analogs.

Pharmacological Profiles

Compound Target Receptor EC₅₀/IC₅₀ Key Activity Reference
Target Compound δ-GABA-A N/A Putative agonist (similar to DS2)
DS2 δ-GABA-A ~100 nM Enhances GABA currents
CLINME (from ) TSPO (neuroinflammation) N/A PET tracer for imaging
Anti-inflammatory derivatives () COX/LOX N/A High anti-inflammatory
Key Observations:
  • Receptor Specificity : The target compound and DS2 share δ-GABA-A receptor targeting, while CLINME and anti-inflammatory derivatives diverge in application .
  • Structural Determinants : Chlorine position (C4 vs. C6) and benzamide substituents critically influence receptor interaction and functional outcomes.

Biologische Aktivität

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₂ClN₃OS
  • Molar Mass : 353.83 g/mol
  • CAS Number : 373375-96-3

The compound features a chloro group and a thiophene moiety attached to an imidazo[1,2-a]pyridine core, contributing to its unique chemical reactivity and biological properties.

Research indicates that N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide primarily acts through the following mechanisms:

  • Inhibition of Bacterial Growth : It has shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interfering with the biochemical pathways essential for bacterial survival and replication .
  • Enzyme Interaction : The compound interacts with various enzymes and proteins, potentially leading to the inhibition of key metabolic pathways in target organisms. This interaction is crucial for its antimicrobial properties .
  • Cellular Effects : It affects cellular processes, leading to alterations in gene expression that may enhance its antimicrobial efficacy .

Antimicrobial Properties

N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has been investigated for its antimicrobial activity. Key findings include:

  • Antituberculosis Activity : Demonstrated significant activity against both MDR-TB and XDR-TB strains, highlighting its potential as a novel therapeutic agent in tuberculosis treatment .
  • General Antimicrobial Activity : Exhibits broad-spectrum activity against various pathogens, including bacteria and fungi. In vitro studies have reported minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Antituberculosis Efficacy :
    • A study conducted on various imidazo[1,2-a]pyridine derivatives found that N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide exhibited potent antituberculosis activity with an MIC significantly lower than many existing treatments .
  • Antimicrobial Spectrum Evaluation :
    • Another investigation assessed the antimicrobial spectrum against Staphylococcus aureus and Escherichia coli, revealing that the compound had MIC values ranging from 3.12 to 12.5 µg/mL, indicating strong antibacterial properties .

Comparison with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)
N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamideAntituberculosis< 0.25
2-Ethyl-6-chloroimidazo[1,2-a]pyridineAntimicrobial10
6-Chloro-3-nitroso-2-thiophen-2-yl-imidazo[1,2-a]pyridineAntituberculosis< 0.5

This table illustrates how N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide compares favorably with other compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core formation : Cyclocondensation of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine scaffold .
  • Substitution reactions : Introduce the thiophen-2-yl group at position 2 via Suzuki-Miyaura coupling using Pd catalysts and arylboronic acids .
  • Benzamide functionalization : React the intermediate with benzoyl chloride in the presence of a base (e.g., NaH) .
  • Optimization : Use high-throughput screening to refine solvent systems (e.g., DMF/THF) and temperatures (80–120°C) for improved yields (≥70%) and purity (HPLC >95%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., chloro at position 6, thiophene at position 2) via ¹H/¹³C NMR shifts .
  • Mass spectrometry (HRMS) : Validate molecular weight (calculated: 393.8 g/mol) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Kinase inhibition : Test against CDK2/CDK4 using ATP-competitive ELISA assays (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (MIC <10 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro, thiophene vs. phenyl) impact target selectivity and potency?

  • SAR Insights :

  • Thiophene vs. phenyl : Thiophene enhances π-stacking with hydrophobic kinase pockets (e.g., CDK2), improving binding affinity (ΔG = −9.2 kcal/mol) .
  • Chloro at position 6 : Increases metabolic stability compared to methyl substituents (t₁/₂ >4 hrs in liver microsomes) .
  • Data table :
Substituent PositionGroupTarget (IC₅₀)Selectivity Index
6-Cl, 2-thiopheneBenzamideCDK2 (0.8 µM)12.5 (HeLa)
6-F, 2-phenylBenzamideCDK2 (2.3 µM)5.8 (HeLa)
6-CH₃, 2-thiopheneBenzamideCDK2 (5.1 µM)3.2 (HeLa)
Source: Adapted from

Q. How can contradictory reports on biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?

  • Approach :

  • Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions (e.g., COX-2 inhibition at 10 µM) .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) to map downstream effects (e.g., apoptosis vs. NF-κB suppression) .
  • Dose-dependency : Validate dual mechanisms at varying concentrations (e.g., CDK inhibition at low doses [<1 µM], COX-2 inhibition at higher doses [>10 µM]) .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

  • Methods :

  • ADMET prediction : Use SwissADME to estimate logP (3.2), aqueous solubility (−4.1 LogS), and blood-brain barrier penetration (low) .
  • Molecular dynamics (MD) : Simulate binding stability with CDK2 over 100 ns to identify critical residues (e.g., Lys33, Glu51) .
  • Metabolite prediction : CYP3A4-mediated oxidation at the thiophene ring (major metabolite: sulfoxide derivative) .

Q. How can solubility and bioavailability be improved without compromising target engagement?

  • Strategies :

  • Prodrug design : Introduce phosphate esters at the benzamide group for enhanced aqueous solubility (>5 mg/mL) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150 nm) to improve oral bioavailability (AUC increase by 3× in rat models) .
  • Co-crystallization : Formulate with succinic acid to enhance dissolution rate (85% release in 30 mins) .

Contradictory Data Analysis

Q. Discrepancies in reported IC₅₀ values for kinase inhibition: How to troubleshoot?

  • Root causes :

  • Assay conditions : Variability in ATP concentrations (1 mM vs. 10 µM) alters competitive binding .
  • Protein purity : Recombinant CDK2 with/without cyclin partners affects activity (e.g., CDK2/cyclin E vs. CDK2 alone) .
    • Resolution : Standardize assays using commercial kinase kits (e.g., Eurofins) and validate with positive controls (e.g., Roscovitine) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst lot numbers) to mitigate batch-to-batch variability .
  • Data validation : Cross-verify biological activity with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Ethical reporting : Disclose negative results (e.g., lack of activity in certain cell lines) to avoid publication bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.